molecular formula C19H24N2O3 B2925523 1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one CAS No. 1421514-89-7

1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2925523
CAS No.: 1421514-89-7
M. Wt: 328.412
InChI Key: CKLMTUKLVMYYTP-UHFFFAOYSA-N
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Description

1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Tetrahydroquinoline Moiety: This step may involve the reduction of quinoline derivatives.

    Attachment of the Oxane Ring: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure the desired reactions occur efficiently.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways that affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(oxan-4-yl)-4-(quinoline-1-carbonyl)pyrrolidin-2-one: Lacks the tetrahydro modification.

    1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)pyrrolidin-2-one: Contains an isoquinoline moiety instead of quinoline.

Uniqueness

1-(oxan-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c22-18-12-15(13-21(18)16-7-10-24-11-8-16)19(23)20-9-3-5-14-4-1-2-6-17(14)20/h1-2,4,6,15-16H,3,5,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLMTUKLVMYYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3CC(=O)N(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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